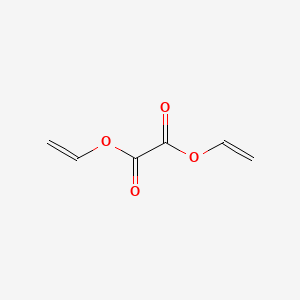

Diethenyl ethanedioate

Description

Properties

CAS No. |

13416-89-2 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

bis(ethenyl) oxalate |

InChI |

InChI=1S/C6H6O4/c1-3-9-5(7)6(8)10-4-2/h3-4H,1-2H2 |

InChI Key |

IHTWATXYZJSPOM-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(=O)OC=C |

Origin of Product |

United States |

Foundational & Exploratory

"Diethenyl ethanedioate" synthesis from vinyl acetate and oxalic acid

An In-depth Technical Guide to the Synthesis of Diethenyl Ethanedioate from Vinyl Acetate and Oxalic Acid

Disclaimer: The synthesis of this compound (divinyl oxalate) from vinyl acetate and oxalic acid is not a widely documented procedure in scientific literature. This guide provides a comprehensive overview based on the principles of transvinylation and protocols for similar dicarboxylic acids. The experimental protocol detailed herein is a proposed methodology and would require optimization by researchers.

Introduction

This compound, also known as divinyl oxalate, is a diester of oxalic acid and a potentially valuable monomer in polymer chemistry. Its synthesis via the transvinylation of oxalic acid with vinyl acetate represents a theoretically direct and atom-economical route. This process involves the exchange of the acetyl group of vinyl acetate with the carboxylate group of oxalic acid. The reaction is typically catalyzed by transition metal complexes, most commonly those of palladium and ruthenium.

This technical guide outlines the theoretical basis, a proposed experimental protocol, potential challenges, and relevant data for the synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel vinyl monomers.

The Transvinylation Reaction

Transvinylation is a reversible reaction where the vinyl group of a vinyl ester is transferred to a carboxylic acid.[1] In the context of this guide, the reaction is as follows:

Oxalic Acid + 2 Vinyl Acetate ⇌ this compound + 2 Acetic Acid

To drive the equilibrium towards the product side, a large excess of vinyl acetate is typically used. The reaction is catalyzed by metal salts, with palladium(II) and ruthenium(II) complexes being the most common substitutes for the historically used but toxic mercury(II) salts.[1]

A significant challenge in the transvinylation of dicarboxylic acids is the potential for catalyst deactivation.[1] The choice of catalyst, solvent, and reaction conditions is therefore critical to achieving a reasonable yield.

Proposed Experimental Protocol

This protocol is based on established procedures for the transvinylation of other dicarboxylic acids and should be considered a starting point for experimental work.[1]

3.1. Materials and Reagents

-

Oxalic acid (anhydrous)

-

Vinyl acetate (inhibitor-free)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Sodium carbonate (for neutralization)

-

Magnesium sulfate or sodium sulfate (for drying)

3.2. Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

3.3. Procedure

-

Catalyst Preparation: In a separate flask, prepare the catalyst complex, for example, bis(pyridine)palladium(II) acetate ([Py]₂Pd(OAc)₂), by dissolving palladium(II) acetate and pyridine in a minimal amount of anhydrous solvent.

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous oxalic acid and a large excess of inhibitor-free vinyl acetate (e.g., a 1:10 to 1:20 molar ratio of oxalic acid to vinyl acetate). Add the anhydrous solvent.

-

Reaction Initiation: Add the prepared catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), if standards are available.

-

Catalyst Reactivation (if necessary): Due to potential catalyst deactivation, a single addition of the catalyst may result in low conversion. If the reaction stalls, cooling the mixture and adding a subsequent portion of the catalyst may be necessary to drive the reaction to completion.[1]

-

Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium carbonate.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Generalized Reaction Parameters for Transvinylation of Dicarboxylic Acids

| Parameter | Value/Range | Reference |

| Catalyst | Palladium(II) acetate, Ruthenium complexes | [1] |

| Ligand | Pyridine, 2,2'-bipyridyl, 1,10-phenanthroline | |

| Molar Ratio (Acid:Vinyl Acetate) | 1:10 - 1:20 | [1] |

| Temperature | 60 - 120 °C (solvent dependent) | [1] |

| Reaction Time | 4 - 24 hours | [1] |

| Yield (for other divinyl esters) | Can be up to 65% with multiple catalyst additions | [1] |

Table 2: Predicted and Reference Spectroscopic Data

| Property | Predicted/Reference Data for this compound | Notes |

| ¹H NMR | Predicted: Signals for vinyl protons (δ ≈ 4.5-5.0 ppm and 7.0-7.5 ppm) | Specific data not found in the search. Predictions are based on the structure. |

| ¹³C NMR | Predicted: Signals for carbonyl carbon (δ ≈ 155-165 ppm) and vinyl carbons (δ ≈ 90-100 ppm and 140-150 ppm) | Specific data not found. |

| IR (Infrared) Spectroscopy | Predicted: Strong C=O stretch (≈ 1750-1770 cm⁻¹), C=C stretch (≈ 1640 cm⁻¹), and C-O stretch (≈ 1100-1300 cm⁻¹) | Specific data not found. |

Mandatory Visualizations

Diagram 1: Generalized Signaling Pathway for Palladium-Catalyzed Transvinylation

References

An In-depth Technical Guide to Diethenyl Ethanedioate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethenyl ethanedioate, also known as divinyl oxalate, is an organic compound with the chemical formula C₆H₆O₄. While specific experimental data for this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties and a detailed framework for its synthesis and structural elucidation based on established chemical principles and data from analogous compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and other divinyl dicarboxylates.

Chemical Properties and Structure

This compound is the diester of oxalic acid and vinyl alcohol. Its structure consists of two vinyl groups attached to the carboxyl groups of an ethanedioate (oxalate) backbone.

Identification

| Property | Value | Source |

| IUPAC Name | bis(ethenyl) oxalate | N/A |

| Synonyms | Divinyl oxalate, Ethanedioic acid, diethenyl ester | [1] |

| CAS Number | 13416-89-2 | N/A |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Canonical SMILES | C=COC(=O)C(=O)OC=C | N/A |

Physicochemical Properties (Predicted)

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected outcomes and general experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.

Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to show a characteristic pattern for the vinyl groups. Due to the electronegativity of the ester oxygen, the vinylic protons will be deshielded and appear in the downfield region of the spectrum. The three protons of each vinyl group (-OCH=CH₂) will be chemically non-equivalent and will exhibit splitting patterns (geminal, cis, and trans coupling). Based on data for other vinyl esters, the following approximate chemical shifts are expected:

-

-OCH= : A doublet of doublets (dd) around δ 7.2-7.5 ppm.

-

=CH₂ (trans) : A doublet of doublets (dd) around δ 4.8-5.2 ppm.

-

=CH₂ (cis) : A doublet of doublets (dd) around δ 4.5-4.9 ppm.

Experimental Protocol:

-

Dissolve a 5-10 mg sample of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the coupling constants (J-values) to confirm the connectivity of the vinyl protons.

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on data for analogous vinyl esters, the following chemical shifts are anticipated:

-

C=O (ester carbonyl) : δ 155-165 ppm.

-

-OCH= : δ 140-145 ppm.

-

=CH₂ : δ 95-105 ppm.

Experimental Protocol:

-

Prepare a sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aliphatic region for this molecule.

Infrared (IR) Spectroscopy

Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are expected to be:

-

C=O stretch (ester) : A strong absorption band in the region of 1750-1770 cm⁻¹. The position of this band can be influenced by conjugation.

-

C=C stretch (vinyl) : A medium intensity band around 1640-1650 cm⁻¹.

-

C-O stretch (ester) : Strong bands in the region of 1100-1300 cm⁻¹.

-

=C-H bend (vinyl) : Bands in the region of 900-1000 cm⁻¹.

Experimental Protocol:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 142.11. Common fragmentation pathways for esters would likely be observed, including:

-

Loss of a vinyl group (-CH=CH₂) leading to a fragment at m/z = 115.

-

Loss of a vinyloxy group (-OCH=CH₂) leading to a fragment at m/z = 99.

-

Cleavage of the C-C bond of the oxalate backbone.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Proposed Synthesis Protocol

While a specific, optimized synthesis for this compound is not available in the reviewed literature, a plausible route is via the transvinylation of oxalic acid with vinyl acetate. This method has been successfully used for the synthesis of other divinyl dicarboxylates.[2]

Transvinylation Reaction

Reaction Scheme:

Experimental Protocol:

-

To a solution of oxalic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add an excess of vinyl acetate (2-4 equivalents).

-

The reaction can be catalyzed by a palladium salt, such as palladium(II) acetate, in the presence of a suitable ligand. Alternatively, some transvinylation reactions are promoted by mercury(II) salts, though these are less desirable due to toxicity.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the catalyst and any unreacted acid.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent structural elucidation of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the chemical properties and structural elucidation of this compound. While direct experimental data remains elusive, the proposed synthetic route and the predicted spectroscopic characteristics offer a solid starting point for any research group aiming to synthesize and characterize this compound. The methodologies outlined are based on well-established principles of organic chemistry and are readily applicable in a standard laboratory setting. Further research into this and other divinyl dicarboxylates could open up new avenues in polymer chemistry and materials science.

References

Spectroscopic analysis of divinyl oxalate (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl oxalate is a diester of oxalic acid and vinyl alcohol. Its chemical structure, featuring two vinyl groups attached to an oxalate core, suggests potential applications in polymer chemistry and as a precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its reaction pathways. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) analysis of divinyl oxalate. Due to the limited availability of direct experimental data for divinyl oxalate, this guide leverages predictive models and data from the closely related analogue, diallyl oxalate, to provide a comprehensive analytical framework.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for divinyl oxalate. These values are estimated based on the known spectral data of diallyl oxalate and general principles of spectroscopy.[1]

Table 1: Predicted ¹H NMR Spectral Data for Divinyl Oxalate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 | dd | 2H | =CH-O |

| ~4.90 | d | 2H | trans =CH₂ |

| ~4.60 | d | 2H | cis =CH₂ |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectral Data for Divinyl Oxalate

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O |

| ~140 | =CH-O |

| ~100 | =CH₂ |

Predicted for a solution in CDCl₃.

Table 3: Predicted FTIR Spectral Data for Divinyl Oxalate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch |

| ~1200 | Strong | C-O stretch |

| ~950 | Strong | =C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for Divinyl Oxalate

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Low | [M - CO]⁺ |

| 86 | High | [M - 2CO]⁺ |

| 57 | Moderate | [C₄H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like divinyl oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the divinyl oxalate sample in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4]

-

Ensure the sample is free of any solid particles by filtering it through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.[2]

-

-

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid divinyl oxalate sample directly onto the ATR crystal.[5]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Acquire the sample spectrum by pressing the sample arm down to ensure good contact between the sample and the crystal.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of divinyl oxalate in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The GC will separate the components of the sample, and the divinyl oxalate will be introduced into the mass spectrometer.

-

-

Ionization and Analysis (Electron Ionization - EI):

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.[6][8]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of divinyl oxalate.

References

- 1. Diallyl oxalate | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

Physical properties of "Diethenyl ethanedioate": melting point, boiling point, solubility

An In-depth Technical Guide to the Physical Properties of Diethyl Ethanedioate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diethyl ethanedioate, also known as diethyl oxalate. The information contained herein is intended to support research, development, and quality control activities.

Core Physical Properties

Diethyl ethanedioate is a colorless, oily liquid with an aromatic odor.[1] It is a diester of ethanol and oxalic acid.[2][3]

Data Summary

The following table summarizes the key physical properties of diethyl ethanedioate.

| Physical Property | Value | Source(s) |

| Melting Point | -40.6 °C | [4] |

| -41 °C | [5] | |

| -38.5 °C | [1] | |

| Boiling Point | 185.7 °C at 760 mmHg | [1][4] |

| 185 °C | [5] | |

| 130.8 °C at 100 mmHg | [4] | |

| 96.8 °C at 20 mmHg | [4] | |

| 47 °C at 1.0 mmHg | [4] | |

| Solubility | Sparingly soluble in water, which gradually decomposes it. | [1][4] |

| Miscible with alcohol, ether, acetone, and other usual organic solvents. | [1][2][3][4][5] | |

| Miscible with ethyl acetate. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of diethyl ethanedioate.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6][7] Impurities tend to lower the melting point and broaden the melting range.[6][7][8]

2.1.1. Capillary Method

This is a common and straightforward method for determining the melting point of a solid.[9]

-

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube, and the temperature at which the substance melts is observed and recorded.[9]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.[6][8]

-

Procedure:

-

Ensure the sample is dry and in a powdered form.[9]

-

Pack a small amount of the sample into a capillary tube to a height of about 1-2 mm.[7][10]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.[6][8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]

-

Record the temperature at which the entire sample has melted (the end of the melting range).[10]

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.

-

Procedure:

-

A small, weighed amount of the sample is placed in a sealed pan.

-

The sample and a reference pan are heated at a controlled rate.

-

The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.[9]

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] It is a key indicator of a substance's purity.

2.2.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL).[11]

-

Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance.[12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[12]

-

2.2.2. Micro Boiling Point (Thiele Tube) Method

This method is ideal for small sample volumes.

-

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point.[13]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heat source.

-

Procedure:

-

Attach a small test tube containing a few drops of the liquid sample to a thermometer.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.[14]

-

Place this assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.[13]

-

A stream of bubbles will emerge from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13]

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance depends on the physical and chemical properties of both the solute and the solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15]

2.3.1. Qualitative Solubility Test

This test provides a general indication of a compound's solubility in various solvents.

-

Principle: A small amount of the solute is mixed with a given solvent, and the mixture is observed for the formation of a single phase.

-

Procedure:

-

Place approximately 25 mg of the solid sample or 0.05 mL of the liquid sample into a small test tube.[16]

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[16]

-

Observe whether the sample dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble.

-

For water-soluble compounds, the pH of the solution can be tested with litmus paper to indicate acidic or basic functional groups.[17][18]

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination using the Capillary Method.

Caption: Workflows for Boiling Point Determination.

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIETHYL OXALATE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Diethyl Oxalate [drugfuture.com]

- 5. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vernier.com [vernier.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. byjus.com [byjus.com]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Divinyl Oxalate: Nomenclature and Current Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction to Divinyl Oxalate

Divinyl oxalate, a diester of oxalic acid and vinyl alcohol, is a chemical compound with the formula C₆H₆O₄. While the broader class of oxalates has been investigated for various applications, including in polymer chemistry and as reagents in organic synthesis, specific technical data and research pertaining to divinyl oxalate remain notably scarce in publicly accessible literature. This guide provides a comprehensive overview of the known alternative names and synonyms for divinyl oxalate and candidly addresses the current limitations in available experimental data.

Nomenclature and Identification

A clear understanding of the nomenclature of a compound is critical for effective literature searching and unambiguous scientific communication. Divinyl oxalate is identified by several alternative names and chemical identifiers.

Synonyms and Alternative Names:

-

bis(ethenyl) oxalate[1]

-

diethenyl ethanedioate[1]

-

vinyl oxalate[1]

-

diethenyl oxalate[1]

-

oxalic acid divinyl ester

Chemical Identifiers:

| Identifier | Value |

| CAS Registry Number | 13416-89-2[1] |

| Molecular Formula | C₆H₆O₄ |

| InChI | InChI=1S/C6H6O4/c1-3-9-5(7)6(8)10-4-2/h3-4H,1-2H2[1] |

| InChIKey | IHTWATXYZJSPOM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=COC(=O)C(=O)OC=C[1] |

Current State of Research and Data Availability

Despite a thorough search of scientific databases and chemical literature, there is a significant lack of detailed technical information specifically for divinyl oxalate. The majority of published research on oxalate esters focuses on related compounds such as diphenyl oxalate, which is well-known for its role in chemiluminescence, and various polyoxalates being explored for biomedical applications due to their biodegradability.[2][3]

Quantitative Data:

At present, there is no readily available quantitative data for divinyl oxalate in the public domain. This includes, but is not limited to:

-

Spectroscopic Data: No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra specifically for divinyl oxalate were found.

-

Physical Properties: Experimentally determined physical properties such as melting point, boiling point, and density are not documented in readily accessible chemical databases.

Experimental Protocols:

Detailed experimental protocols for the synthesis, purification, and handling of divinyl oxalate are not well-documented in the scientific literature. General synthetic routes for other oxalate esters, such as the reaction of oxalyl chloride with the corresponding alcohol, could theoretically be adapted. For instance, the synthesis of (-)-dibornyl oxalate involves the reaction of (-)-borneol with oxalyl chloride. A similar approach with a vinyl precursor might be feasible, but a specific, validated protocol for divinyl oxalate is not available.

Signaling Pathways and Drug Development Applications:

There is currently no information available to suggest the involvement of divinyl oxalate in any specific biological signaling pathways. Consequently, its application in drug development has not been explored or reported. Research into the biological activities of oxalates is generally focused on the physiological and toxicological effects of oxalic acid and its salts, or the development of biodegradable polymers for drug delivery systems.[2]

Logical Relationships and Potential Research Directions

Given the lack of specific data on divinyl oxalate, we can infer a potential synthetic pathway based on general organic chemistry principles for ester formation.

Caption: A logical workflow for the potential synthesis of divinyl oxalate.

Conclusion and Future Outlook

Divinyl oxalate is a chemical entity with a clear chemical structure and nomenclature. However, there is a striking absence of in-depth technical and experimental data in the current scientific literature. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of information means that foundational research, including the development of synthetic protocols, characterization of its physicochemical properties, and investigation of its potential biological activities and applications, is yet to be conducted. Future research in this area would be essential to unlock any potential that divinyl oxalate may hold in materials science, organic synthesis, or the life sciences.

References

An In-depth Technical Guide on the Stability and Degradation of Oxalate Esters with a Focus on Analogues to Diethenyl Ethanedioate

To the Researchers, Scientists, and Drug Development Professionals,

Therefore, this guide will provide a detailed overview of the stability and degradation of closely related and well-documented oxalate esters, namely diphenyl oxalate and diethyl oxalate . The principles and pathways discussed for these analogues can provide valuable insights into the expected behavior of diethenyl ethanedioate, given the shared oxalate ester core.

Introduction to Oxalate Ester Stability

Oxalate esters are diesters of oxalic acid. The stability of these compounds is largely influenced by the nature of the alcohol group and the conditions to which they are exposed. The ester linkages are susceptible to cleavage through various mechanisms, including hydrolysis, thermolysis, and photolysis. For vinyl esters like this compound, the presence of the vinyl group may introduce additional reactivity and potential degradation pathways.

Stability and Degradation of Diphenyl Oxalate

Diphenyl oxalate is a solid organic compound known for its application in chemiluminescence, particularly in glow sticks.[1] Its stability and degradation are well-understood in this context.

2.1. Chemical Stability

Under normal storage conditions, diphenyl oxalate is a relatively stable solid.[2] However, it is susceptible to degradation under certain conditions.

2.2. Degradation Pathways

The most well-documented degradation pathway for diphenyl oxalate is its reaction with hydrogen peroxide, which is the basis for its use in chemiluminescent systems.[1][3] This reaction is pH-dependent and proceeds more rapidly under slightly alkaline conditions.[1]

The key steps in this degradation pathway are:

-

Reaction of diphenyl oxalate with hydrogen peroxide to form a highly unstable intermediate, 1,2-dioxetanedione, and two molecules of phenol.[1]

-

The 1,2-dioxetanedione then decomposes into two molecules of carbon dioxide.[1]

-

In the presence of a fluorescent dye, the energy released from the decomposition of 1,2-dioxetanedione excites the dye, which then emits light as it returns to its ground state.[1]

This pathway highlights a likely degradation route for this compound in the presence of strong oxidizing agents and nucleophiles.

Experimental Protocol: Synthesis of Diphenyl Oxalate

A common laboratory-scale synthesis involves the reaction of oxalyl chloride with phenol in the presence of a base like triethylamine, using a solvent such as ether.

-

Materials: Oxalyl chloride, phenol, triethylamine, diethyl ether.

-

Procedure:

-

Dissolve phenol in diethyl ether in a reaction flask.

-

Add triethylamine to the solution.

-

Slowly add oxalyl chloride to the stirred solution.

-

The reaction mixture is typically stirred for a period to ensure complete reaction.

-

The resulting diphenyl oxalate can be purified by filtration and recrystallization.

-

Stability and Degradation of Diethyl Oxalate

Diethyl oxalate is a colorless liquid that is described as unstable and sensitive to moisture.[4][5]

3.1. Hydrolytic Instability

The primary degradation pathway for diethyl oxalate is hydrolysis. It is sparingly soluble in water and gradually decomposes upon contact.[4][5][6] This hydrolysis reaction breaks down the ester bonds to yield oxalic acid and ethanol.

C₂H₅OOCCOOC₂H₅ + 2H₂O → HOOCCOOH + 2C₂H₅OH

This susceptibility to hydrolysis is a crucial consideration for the storage and handling of diethyl oxalate and, by extension, would be a significant factor in the stability of this compound. The presence of water or humid environments would likely lead to the degradation of this compound to oxalic acid and vinyl alcohol (which would then likely tautomerize to acetaldehyde).

Experimental Protocol: Synthesis of Diethyl Oxalate

A standard method for synthesizing diethyl oxalate is the esterification of oxalic acid with ethanol, often using an acid catalyst like sulfuric acid and a method to remove the water produced to drive the reaction to completion.

-

Materials: Anhydrous oxalic acid, anhydrous ethanol, benzene (or another azeotroping agent), and concentrated sulfuric acid.

-

Procedure:

-

Combine anhydrous oxalic acid, anhydrous ethanol, and benzene in a reaction flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water produced during the esterification is removed as an azeotrope with benzene.

-

Once the theoretical amount of water has been collected, the reaction is complete.

-

The diethyl oxalate is then purified by distillation.[6]

-

Predicted Stability and Degradation of this compound

Based on the information gathered for its analogues, the following predictions can be made about the stability and degradation of this compound:

-

Hydrolytic Stability: Similar to diethyl oxalate, this compound is expected to be susceptible to hydrolysis, especially in the presence of acids or bases, which would catalyze the cleavage of the ester bonds. The degradation products would be oxalic acid and vinyl alcohol, with the latter likely rearranging to acetaldehyde.

-

Thermal Stability: While no specific data was found, oxalate esters can decompose at elevated temperatures. For diphenyl oxalate, decomposition may produce toxic gases.[2]

-

Reactivity of the Vinyl Group: The vinyl groups in this compound introduce sites of unsaturation, making the molecule potentially susceptible to polymerization reactions, especially in the presence of initiators (e.g., radicals, light). This represents a degradation pathway not present in saturated dialkyl oxalates like diethyl oxalate. Vinyl ester resins, a related class of materials, are known to be stabilized by the addition of compounds like oxalic acid to prevent premature gelation (polymerization) during storage.[1][7]

Data Summary

Due to the lack of specific quantitative data for this compound, a comparative table cannot be generated. However, the qualitative stability information for its analogues is summarized below:

| Compound | Physical State | Key Stability Concerns | Primary Degradation Pathway | Degradation Products |

| Diphenyl Oxalate | Solid | Stable under normal conditions[2] | Reaction with H₂O₂[1][3] | Phenol, CO₂[1] |

| Diethyl Oxalate | Liquid | Unstable, moisture-sensitive[4][5] | Hydrolysis[4][6] | Oxalic acid, Ethanol |

Visualizing Degradation Pathways

Below are diagrams illustrating the degradation pathways discussed for the analogue compounds.

Caption: Peroxyoxalate chemiluminescence degradation pathway of diphenyl oxalate.

Caption: Hydrolytic degradation pathway of diethyl oxalate.

Conclusion

While direct experimental data on the stability and degradation of this compound is scarce, a review of its close analogues, diphenyl oxalate and diethyl oxalate, provides a strong basis for predicting its behavior. This compound is likely to be susceptible to hydrolysis, similar to other simple oxalate esters, and its vinyl groups may introduce an additional degradation pathway through polymerization. Further experimental investigation is warranted to fully characterize the stability profile of this compound. Researchers working with this compound should consider its potential sensitivity to moisture and conditions that could initiate polymerization.

References

- 1. FI72132C - Vinyl ester and phenothiazine stabilized vinyl ester resins. - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Diphenyl oxalate - Wikipedia [en.wikipedia.org]

- 4. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. US4407991A - Oxalic acid stabilized thermosettable vinyl ester resins - Google Patents [patents.google.com]

Quantum Chemical Calculations for Diethenyl Ethanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethenyl ethanedioate, also known as divinyl oxalate, is an organic molecule with the chemical formula C₆H₆O₄. Its structure consists of an ethanedioate (oxalate) core with two vinyl ether linkages. As a molecule containing both ester and vinyl functionalities, its conformational flexibility and electronic properties are of interest for various chemical applications, including polymer chemistry and as a potential building block in organic synthesis. Quantum chemical calculations provide a powerful tool to elucidate the molecular structure, vibrational properties, and electronic characteristics of this compound, offering insights that are complementary to experimental investigations.

Molecular Structure and Synonyms

Before delving into computational methods, it is essential to clearly define the molecule of interest.

-

IUPAC Name : bis(ethenyl) oxalate[1]

-

Synonyms : this compound, Divinyl oxalate[1]

-

Chemical Formula : C₆H₆O₄[2]

-

Canonical SMILES : C=COC(=O)C(=O)OC=C[1]

Theoretical Framework and Computational Methodology

Quantum chemical calculations for a molecule like this compound typically involve a multi-step process, starting from the initial structure generation to the analysis of various molecular properties. The following sections detail a standard workflow.

Geometry Optimization

The first and most crucial step is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

Experimental Protocols (Computational):

-

Software : A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.

-

Method : Density Functional Theory (DFT) is a popular and computationally efficient method for systems of this size. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost. For potentially more accurate results, especially concerning conformational energies, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family (e.g., M06-2X) are recommended.

-

Basis Set : A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For more accurate final geometries and energies, a larger basis set like 6-311+G(d,p) is advisable.

-

Procedure :

-

An initial 3D structure of this compound is built using a molecular editor. Given the rotational freedom around the C-O and C-C single bonds, multiple starting conformations (e.g., different dihedral angles for the vinyl groups) should be considered to locate the global minimum.

-

A geometry optimization calculation is performed for each starting conformation.

-

The energies of the optimized structures are compared to identify the lowest-energy conformer.

-

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocols (Computational):

-

Software : Same as for geometry optimization.

-

Method and Basis Set : The same level of theory (functional and basis set) used for the final geometry optimization should be used for the frequency calculation to ensure consistency.

-

Procedure :

-

Using the optimized geometry, a frequency calculation is run.

-

The output is checked for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

-

The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often systematically overestimated and may be scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.

-

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Key properties to investigate include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Experimental Protocols (Computational):

-

Software : Same as above.

-

Method and Basis Set : Performed at the same level of theory as the geometry optimization.

-

Procedure :

-

From the optimized wavefunction, the energies and spatial distributions of the HOMO and LUMO are extracted. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

The molecular electrostatic potential is calculated and mapped onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Data Presentation

The following tables present examples of the quantitative data that would be obtained from the quantum chemical calculations described above. As no specific literature data for this compound was found, these tables are illustrative and may be populated with data from analogous molecules for contextual understanding.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of an Analogous Vinyl Ester.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-C (oxalate) | 1.54 Å | |

| C=C (vinyl) | 1.33 Å | |

| C-O (vinyl) | 1.38 Å | |

| Bond Angle | O=C-C | 124° |

| C-O-C | 116° | |

| Dihedral Angle | O=C-C=O | 180° (anti-periplanar) or ~60° (gauche) |

Table 2: Calculated Vibrational Frequencies and IR Intensities for an Analogous Vinyl Ester.

| Vibrational Mode | Frequency (cm⁻¹) (scaled) | IR Intensity (km/mol) |

| C=O stretch | 1750 | High |

| C=C stretch | 1645 | Medium |

| C-O stretch (ester) | 1200 | High |

| =C-H bend | 950 | Medium |

Table 3: Calculated Electronic Properties for an Analogous Vinyl Ester.

| Property | Calculated Value (B3LYP/6-311+G(d,p)) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.5 D |

Visualization of Computational Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the quantum chemical calculations and a conceptual representation of the molecule's electronic properties.

References

Methodological & Application

Application Notes and Protocols: Diethenyl Ethanedioate (Divinyl Oxalate) as a Crosslinking Agent in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethenyl ethanedioate, more commonly known as divinyl oxalate, is a divinyl ester that can be utilized as a crosslinking agent in polymer synthesis.[1][2][3] Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional polymer network.[1] This network structure significantly enhances the mechanical, thermal, and chemical properties of the resulting polymer, making it suitable for a wide range of applications, including in drug development as matrices for controlled release, in ion exchange resins, and as solid supports in organic synthesis.[1]

Divinyl oxalate, with its two reactive vinyl groups, can participate in polymerization reactions, typically free-radical polymerization, to form bridges between linear polymer chains.[1][2][3] The ester linkages in the divinyl oxalate structure also introduce a degree of hydrolytic instability, which could be an advantageous feature for creating biodegradable or degradable polymers for specific applications, such as drug delivery systems.

Due to the limited specific experimental data available in the public domain for divinyl oxalate as a crosslinking agent, this document provides a generalized overview, protocols, and expected outcomes based on the established principles of polymer chemistry and the behavior of similar divinyl crosslinking agents.

Chemical Structure and Reaction

Divinyl oxalate is the diester of oxalic acid and vinyl alcohol. The crosslinking reaction involves the participation of its two vinyl groups in a polymerization reaction with monomer units.

Diagram: Crosslinking Mechanism

The following diagram illustrates the conceptual mechanism of divinyl oxalate in crosslinking polymer chains.

Caption: Divinyl oxalate crosslinking polymer chains.

Applications in Polymer Synthesis

Divinyl oxalate is listed as a potential crosslinking agent in various applications, including:

-

Self-Crosslinking Vinyl Acetate Latices: To improve the properties of latex films.[2]

-

Molecularly Imprinted Polymers (MIPs): For the creation of polymers with specific recognition sites for target molecules.[3]

-

Ion Exchange Resins: To provide mechanical stability and control the swelling properties of the resin beads.[4]

Quantitative Data (Illustrative)

| Parameter | 0.5 mol% Divinyl Oxalate | 1.0 mol% Divinyl Oxalate | 2.0 mol% Divinyl Oxalate |

| Gel Content (%) | 85 | 92 | 98 |

| Swelling Ratio (in Toluene) | 8.5 | 6.2 | 4.1 |

| Tensile Strength (MPa) | 15 | 25 | 38 |

| Young's Modulus (MPa) | 50 | 80 | 120 |

| Glass Transition Temp. (°C) | 65 | 72 | 80 |

Note: The data in this table is hypothetical and intended for illustrative purposes to show the general effect of increasing crosslinker concentration. Actual values would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for the synthesis of crosslinked polymers using divinyl oxalate as the crosslinking agent. These protocols can be adapted for specific monomer systems and desired polymer properties.

Protocol 1: Bulk Free-Radical Polymerization

This protocol is suitable for the preparation of a monolithic crosslinked polymer.

Materials:

-

Monomer (e.g., Styrene, Methyl Methacrylate)

-

Divinyl Oxalate (Crosslinking Agent)

-

Free-Radical Initiator (e.g., Benzoyl Peroxide, AIBN)

-

Reaction Vessel (e.g., glass ampoule, sealed tube)

-

Nitrogen or Argon source

-

Heating source (e.g., oil bath, oven)

Procedure:

-

Monomer Preparation: Purify the monomer to remove inhibitors (e.g., by passing through an alumina column).

-

Reaction Mixture Preparation: In the reaction vessel, combine the desired amounts of the monomer, divinyl oxalate (e.g., 0.5-5 mol% relative to the monomer), and the free-radical initiator (e.g., 0.1-1 mol% relative to the monomer).

-

Inerting: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can inhibit free-radical polymerization.

-

Sealing: Seal the reaction vessel under an inert atmosphere.

-

Polymerization: Place the sealed vessel in a heating source at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN or benzoyl peroxide). Allow the polymerization to proceed for the desired time (typically several hours to overnight).

-

Isolation and Purification: After polymerization, cool the vessel and carefully open it. The solid polymer can be removed and purified by Soxhlet extraction with a suitable solvent (e.g., toluene, THF) to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Diagram: Bulk Polymerization Workflow

Caption: Workflow for bulk polymerization.

Protocol 2: Suspension Polymerization

This protocol is suitable for producing crosslinked polymer beads, which are often used in applications like ion exchange and chromatography.

Materials:

-

Monomer Phase:

-

Monomer (e.g., Styrene)

-

Divinyl Oxalate

-

Initiator (e.g., Benzoyl Peroxide)

-

-

Aqueous Phase:

-

Deionized Water

-

Suspending Agent/Stabilizer (e.g., Poly(vinyl alcohol), Gelatin)

-

-

Reaction Vessel with Mechanical Stirrer

Procedure:

-

Aqueous Phase Preparation: In the reaction vessel, dissolve the suspending agent in deionized water with stirring.

-

Monomer Phase Preparation: In a separate container, dissolve the initiator and divinyl oxalate in the monomer.

-

Dispersion: Add the monomer phase to the aqueous phase while stirring vigorously. The stirring speed is crucial for controlling the final bead size. A stable suspension of monomer droplets in water should be formed.

-

Inerting: Purge the reaction vessel with nitrogen or argon.

-

Polymerization: Heat the reaction mixture to the appropriate temperature for the initiator while maintaining a constant stirring rate. The polymerization will occur within the individual monomer droplets.

-

Bead Isolation: After the polymerization is complete, cool the mixture. The polymer beads can be collected by filtration.

-

Washing: Wash the beads extensively with hot water to remove the suspending agent and then with a suitable organic solvent (e.g., methanol, acetone) to remove unreacted components.

-

Drying: Dry the polymer beads in a vacuum oven.

Diagram: Suspension Polymerization Workflow

Caption: Workflow for suspension polymerization.

Characterization of Crosslinked Polymers

The properties of polymers crosslinked with divinyl oxalate can be characterized using various analytical techniques:

-

Gel Content and Swelling Ratio: To determine the extent of crosslinking. Gel content is measured by extracting the soluble fraction of the polymer, and the swelling ratio is determined by immersing the polymer in a good solvent and measuring the change in weight or volume.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer and crosslinker into the polymer structure.

-

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg) of the crosslinked polymer.

-

Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break.

-

Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer, especially for beads prepared by suspension polymerization.

This compound (divinyl oxalate) is a potential crosslinking agent for the synthesis of a variety of polymers. While specific data on its use is limited, the general principles of polymer chemistry allow for the development of protocols for its application. The presence of ester linkages in its structure may offer advantages for creating degradable materials. Further research is needed to fully explore the properties and potential applications of polymers crosslinked with this specific agent. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific needs.

References

- 1. Divinyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 2. US3714096A - Self-crosslinking vinyl acetate latices - Google Patents [patents.google.com]

- 3. US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof - Google Patents [patents.google.com]

- 4. dokumen.pub [dokumen.pub]

Application Notes and Protocols for Hydrogel Formation Using a Divinyl Oxalate Crosslinking Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound dressing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains, which can be achieved through various physical or chemical methods.

Principle of the Method

The proposed method involves the chemical crosslinking of poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer, with a hypothetical divinyl oxalate crosslinker. The vinyl groups of the divinyl oxalate are proposed to react with the hydroxyl groups present on the PVA chains under appropriate catalytic conditions. This reaction would result in the formation of stable ether linkages, creating a three-dimensional network structure characteristic of a hydrogel. The degree of crosslinking, and consequently the mechanical and swelling properties of the hydrogel, can be modulated by varying the concentrations of PVA and the divinyl oxalate crosslinker.

Materials and Equipment

Materials:

-

Poly(vinyl alcohol) (PVA) (Mw 75,000–180,000, 87–89% hydrolyzed)

-

Divinyl oxalate (hypothetical crosslinker)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide, for pH adjustment)

-

Lysozyme (for in vitro degradation studies)

-

Model drug for encapsulation studies (e.g., Bovine Serum Albumin - BSA)

Equipment:

-

Magnetic stirrer with heating plate

-

pH meter

-

Molds for hydrogel casting (e.g., PDMS molds)

-

Oven or incubator

-

Scanning Electron Microscope (SEM)

-

Rheometer

-

Universal Testing Machine (UTM)

-

UV-Vis Spectrophotometer

-

Freeze-dryer

Experimental Protocols

Protocol 1: Synthesis of PVA-Divinyl Oxalate Hydrogel

-

Preparation of PVA Solution:

-

Weigh 10 g of PVA powder and dissolve it in 90 mL of DMSO in a glass beaker.

-

Heat the mixture to 90°C while stirring continuously with a magnetic stirrer until the PVA is completely dissolved. This may take 2-4 hours.

-

Allow the PVA solution to cool to room temperature.

-

-

Crosslinking Reaction:

-

To the 10% (w/v) PVA solution, add the desired amount of divinyl oxalate crosslinker. The amount can be varied to achieve different crosslinking densities (e.g., 1, 2, and 5 mol% relative to the vinyl alcohol monomer units).

-

Adjust the pH of the mixture to the optimal level for the reaction using a suitable acid or base catalyst. The optimal pH would need to be determined empirically.

-

Stir the mixture vigorously for 15 minutes to ensure homogeneous distribution of the crosslinker.

-

-

Hydrogel Casting:

-

Pour the resulting solution into molds of the desired shape and size.

-

Cure the molds in an oven at a predetermined temperature (e.g., 60°C) for a specific duration (e.g., 24 hours) to allow for the completion of the crosslinking reaction.

-

-

Purification:

-

After curing, carefully remove the hydrogels from the molds.

-

Immerse the hydrogels in a large volume of DI water for 48 hours, changing the water every 8 hours, to remove any unreacted reagents and solvent.

-

Finally, immerse the purified hydrogels in PBS (pH 7.4) for 24 hours to equilibrate them for further characterization.

-

Protocol 2: Characterization of Hydrogel Properties

-

Gel Fraction:

-

Freeze-dry a pre-weighed, purified hydrogel sample (W_i).

-

Immerse the dried hydrogel in DI water for 48 hours to extract any soluble, non-crosslinked polymer.

-

Freeze-dry the hydrogel again to obtain the final dry weight (W_f).

-

Calculate the gel fraction using the formula: Gel Fraction (%) = (W_f / W_i) * 100.

-

-

Swelling Ratio:

-

Immerse a pre-weighed, freeze-dried hydrogel sample (W_d) in PBS (pH 7.4) at 37°C.

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

-

Continue until the weight becomes constant (equilibrium swelling).

-

Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

-

-

Mechanical Testing:

-

Perform compression tests on cylindrical hydrogel samples using a Universal Testing Machine (UTM) at a constant strain rate to determine the compressive modulus.

-

Use a rheometer to measure the storage (G') and loss (G'') moduli to characterize the viscoelastic properties of the hydrogel.

-

-

Morphology Analysis:

-

Freeze-dry a hydrogel sample and fracture it in liquid nitrogen.

-

Coat the cross-sectional surface with gold-palladium.

-

Observe the porous microstructure of the hydrogel using a Scanning Electron Microscope (SEM).

-

Protocol 3: In Vitro Drug Release Study

-

Drug Loading:

-

Dissolve a model drug (e.g., BSA) in the PVA solution before adding the divinyl oxalate crosslinker in Protocol 1, Step 2.

-

Follow the subsequent steps of hydrogel synthesis and purification.

-

-

Drug Release:

-

Place a known weight of the drug-loaded hydrogel in a vial containing a specific volume of PBS (pH 7.4).

-

Incubate the vial at 37°C with gentle shaking.

-

At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

-

Determine the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's characteristic wavelength.

-

Calculate the cumulative drug release as a percentage of the initial amount of drug loaded.

-

Data Presentation

The following tables summarize hypothetical quantitative data for PVA hydrogels crosslinked with varying concentrations of divinyl oxalate. These values are representative of what might be expected based on typical hydrogel characteristics found in the literature.

Table 1: Physicochemical Properties of PVA-Divinyl Oxalate Hydrogels

| Hydrogel Formulation (Divinyl Oxalate mol%) | Gel Fraction (%) | Equilibrium Swelling Ratio (in PBS, pH 7.4) |

| 1% | 92 ± 3 | 15.5 ± 1.2 |

| 2% | 95 ± 2 | 12.1 ± 0.9 |

| 5% | 98 ± 1 | 8.7 ± 0.7 |

Table 2: Mechanical Properties of PVA-Divinyl Oxalate Hydrogels

| Hydrogel Formulation (Divinyl Oxalate mol%) | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) |

| 1% | 25 ± 4 | 1500 ± 150 |

| 2% | 55 ± 6 | 3200 ± 250 |

| 5% | 110 ± 10 | 6500 ± 400 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of a PVA-Divinyl Oxalate hydrogel.

Caption: Proposed reaction mechanism for the crosslinking of PVA with divinyl oxalate.

Application Notes and Protocols for the Polymerization of Vinyl Monomers with "Diethenyl ethanedioate" as a Crosslinker

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Diethenyl ethanedioate," also known as divinyl oxalate, is a specialized crosslinking agent. As of the current date, there is a notable absence of specific published data and established protocols for its use in the polymerization of vinyl monomers. The following application notes and protocols are therefore based on the general principles of free-radical polymerization and the known behavior of analogous divinyl ester crosslinkers. Researchers should treat these as a starting point and expect to perform optimization studies for their specific vinyl monomer and application.

Introduction

Crosslinked polymers are a cornerstone in the development of advanced materials for a myriad of applications, including in the pharmaceutical and biomedical fields as drug delivery vehicles, hydrogels, and scaffolds. The choice of crosslinking agent is critical as it dictates the network structure and, consequently, the mechanical, thermal, and swelling properties of the final polymer.

"this compound" is a divinyl ester that can be used as a crosslinker in the free-radical polymerization of vinyl monomers. Its structure, featuring two vinyl groups connected by a short, hydrolytically susceptible oxalate ester linkage, suggests that it could be employed to create biodegradable or degradable polymer networks. The ester linkages in the crosslinks are potentially cleavable under acidic or basic conditions, or enzymatically, which could be a desirable feature for applications such as controlled drug release.

This document provides a general framework for the use of "this compound" in the synthesis of crosslinked vinyl polymers, including hypothetical experimental protocols and templates for data collection.

Principle of Crosslinking with this compound

In a free-radical polymerization, an initiator is used to generate free radicals that react with vinyl monomers to start a growing polymer chain. When a divinyl crosslinker like "this compound" is included in the reaction mixture, its vinyl groups can react with the growing polymer chains. Since the crosslinker has two reactive vinyl groups, it can become incorporated into two different polymer chains, creating a covalent bond or "crosslink" between them. As the polymerization proceeds, a three-dimensional polymer network is formed.

The concentration of the crosslinker is a critical parameter. A low concentration will lead to a loosely crosslinked polymer with a high degree of swelling, while a high concentration will result in a densely crosslinked, rigid polymer with limited swelling capacity.

Data Presentation

The following tables are templates for recording and organizing experimental data for the polymerization of a vinyl monomer with "this compound".

Table 1: Polymerization Reaction Parameters

| Parameter | Value |

| Vinyl Monomer(s) | |

| Monomer Concentration (mol/L) | |

| Crosslinker (this compound) | |

| Crosslinker Concentration (mol %) | |

| Initiator | |

| Initiator Concentration (mol %) | |

| Solvent | |

| Reaction Temperature (°C) | |

| Reaction Time (hours) | |

| Polymerization Method |

Table 2: Characterization of Crosslinked Polymer

| Property | Method | Result |

| Physical Appearance | Visual Inspection | |

| Gel Content (%) | Gravimetric Analysis | |

| Swelling Ratio (Q) | Gravimetric Analysis | |

| In Water | ||

| In Organic Solvent (specify) | ||

| Glass Transition Temp. (Tg) | DSC | |

| Thermal Decomposition Temp. | TGA | |

| Mechanical Properties | ||

| Young's Modulus (E) | Tensile Testing | |

| Tensile Strength (σ) | Tensile Testing | |

| Elongation at Break (ε) | Tensile Testing |

Experimental Protocols

The following are generalized protocols for the free-radical polymerization of a vinyl monomer using "this compound" as a crosslinker. These should be adapted based on the specific monomer and desired polymer properties.

Materials and Equipment

-

Vinyl monomer (e.g., N-isopropylacrylamide, acrylic acid, methyl methacrylate)

-

Crosslinker: "this compound" (divinyl oxalate)

-

Initiator: e.g., Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS)

-

Solvent (e.g., Toluene, water, DMF, depending on monomer solubility)

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon)

-

Equipment for polymer purification (e.g., filtration apparatus, dialysis tubing)

-

Standard laboratory glassware and safety equipment

Protocol for Solution Polymerization

This method is suitable for forming crosslinked polymer gels or particles in a solvent.

-

Monomer and Crosslinker Preparation: In a reaction vessel, dissolve the desired amount of vinyl monomer and "this compound" in the chosen solvent. The molar percentage of the crosslinker can be varied (e.g., 1-10 mol% with respect to the monomer) to control the crosslink density.

-

Initiator Preparation: In a separate container, dissolve the initiator in a small amount of the same solvent. The amount of initiator is typically 0.1-1 mol% with respect to the monomer.

-

Inert Atmosphere: Purge the monomer/crosslinker solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation: Under a continuous inert atmosphere, heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reaction vessel.

-

Polymerization: Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 4-24 hours). The formation of a gel or a precipitate may be observed.

-

Termination and Purification: Cool the reaction mixture to room temperature. The method for purification will depend on the nature of the polymer.

-

If a solid gel has formed, it can be cut into smaller pieces and washed extensively with a good solvent for the unreacted monomer and initiator, followed by a poor solvent to remove the washing solvent.

-

If polymer particles have precipitated, they can be collected by filtration and washed.

-

For soluble branched polymers (at very low crosslinker concentrations), the polymer can be precipitated in a non-solvent and collected.

-

-

Drying: Dry the purified polymer to a constant weight, for example, in a vacuum oven at a suitable temperature.

Protocol for Emulsion Polymerization

This method can be used to produce crosslinked polymer nanoparticles.

-

Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant (e.g., sodium dodecyl sulfate) in deionized water.

-

Oil Phase Preparation: In a separate container, mix the vinyl monomer, "this compound", and a water-insoluble initiator (e.g., AIBN).

-

Emulsification: Add the oil phase to the aqueous phase and stir vigorously to form a stable emulsion.

-

Inert Atmosphere and Polymerization: Purge the emulsion with an inert gas and then heat to the desired reaction temperature to initiate polymerization.

-

Purification: The resulting latex can be purified by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.

-

Characterization: The size and morphology of the nanoparticles can be characterized by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Visualizations

Chemical Structure and Crosslinking Reaction

Caption: Reaction scheme for vinyl polymerization with a crosslinker.

Experimental Workflow for Solution Polymerization

Caption: Step-by-step workflow for the synthesis of a crosslinked polymer.

Conceptual Diagram of a Crosslinked Polymer Network

Caption: Representation of a polymer network with crosslinks.

Application Notes: The Use of Diethenyl Ethanedioate (Divinyl Oxalate) in the Preparation of Molecularly Imprinted Polymers

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule.[1][2] Often described as "plastic antibodies," these materials are created by polymerizing functional monomers and a crosslinking agent in the presence of a template molecule. Subsequent removal of the template reveals cavities that are complementary in size, shape, and chemical functionality to the target analyte, enabling selective rebinding.[2] The choice of crosslinker is critical as it dictates the mechanical stability and morphology of the polymer matrix and stabilizes the imprinted binding sites.[3]

Principle of Use

In the synthesis of a Molecularly Imprinted Polymer, diethenyl ethanedioate serves as the crosslinking monomer. The process begins with the formation of a pre-polymerization complex, where the template molecule and functional monomers arrange themselves through non-covalent interactions (e.g., hydrogen bonding, ionic, or hydrophobic interactions). This compound is then added along with a radical initiator. Upon initiation, polymerization occurs, and the this compound copolymerizes with the functional monomers, permanently fixing the recognition sites in a rigid polymer matrix. After the polymer is washed to remove the template, the specific binding cavities are ready for use.

Generalized Experimental Protocols

The following protocols are generalized procedures for the synthesis and evaluation of a Molecularly Imprinted Polymer using a common template (e.g., a drug molecule like propranolol or theophylline) and functional monomer (e.g., methacrylic acid). This compound is substituted for a more common crosslinker like ethylene glycol dimethacrylate (EGDMA).

Protocol 1: Synthesis of MIP by Bulk Polymerization

This protocol describes the synthesis of a MIP using the bulk polymerization method, which results in a monolithic polymer that is subsequently ground into particles.

Materials:

-

Template Molecule (e.g., Theophylline)

-

Functional Monomer (e.g., Methacrylic Acid, MAA)

-

Crosslinker: This compound (Divinyl Oxalate)

-

Radical Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN)

-

Porogenic Solvent (e.g., Acetonitrile)

-

Washing Solvent (e.g., Methanol/Acetic Acid, 9:1 v/v)

-

Non-Imprinted Polymer (NIP) control is prepared by the same procedure but omitting the template molecule.

Procedure:

-

Pre-polymerization Complex Formation: In a thick-walled glass tube, dissolve 1 mmol of the template molecule (e.g., Theophylline) in 5 mL of porogenic solvent (Acetonitrile).

-

Add 4 mmol of the functional monomer (Methacrylic Acid) to the solution. Sonicate the mixture for 15 minutes to facilitate the formation of the template-monomer complex.

-

Addition of Crosslinker and Initiator: Add 20 mmol of This compound to the mixture, followed by 0.2 mmol of the initiator (AIBN).

-

Polymerization: Purge the solution with nitrogen gas for 10 minutes to remove oxygen, which can inhibit free-radical polymerization. Seal the glass tube under vacuum.

-

Place the sealed tube in a water bath or oven at 60°C for 24 hours to allow polymerization to proceed.

-

Polymer Processing: After polymerization, break the glass tube and carefully remove the resulting monolithic polymer.

-

Grind the polymer block into a fine powder using a mortar and pestle.

-

Template Removal: To remove the template molecule, wash the polymer particles using a Soxhlet extraction apparatus with a mixture of methanol and acetic acid (9:1, v/v) for 24 hours.

-

Wash the particles with methanol to remove any residual acetic acid.

-